molecular formula C16H19N5O2 B2669205 2-Methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine CAS No. 2380060-16-0

2-Methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine

Cat. No.: B2669205
CAS No.: 2380060-16-0
M. Wt: 313.361
InChI Key: DBEPDOFSYSJLBE-UHFFFAOYSA-N
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Description

2-Methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a methyl group and a piperidine ring linked to a pyrimidin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-12-8-20-14(9-19-12)15(22)21-7-2-4-13(10-21)11-23-16-17-5-3-6-18-16/h3,5-6,8-9,13H,2,4,7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPDOFSYSJLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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